molecular formula C14H17NO3 B1312875 (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 99735-45-2

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

カタログ番号: B1312875
CAS番号: 99735-45-2
分子量: 247.29 g/mol
InChIキー: BENQIPNJLDAXAT-ZYHUDNBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Stereochemical Designation

The systematic nomenclature of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple chiral centers. The compound's name reflects several key structural features: the pyrrolidine core ring system, the presence of a ketone functionality at position 5, and the specific stereochemical configurations at two distinct chiral centers. The first (R) designation refers to the stereochemistry at the carbon bearing the carboxylate ester group at position 3 of the pyrrolidine ring, while the second (R) designation indicates the configuration of the phenylethyl substituent attached to the nitrogen atom.

The compound is officially registered under Chemical Abstracts Service number 99735-45-2, which provides a unique identifier for this specific stereoisomer. Alternative systematic names include methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate, which more explicitly indicates the stereochemical designations using the Cahn-Ingold-Prelog priority system. The molecular structure can be represented by the simplified molecular input line entry system notation CC@HN2CC@@HC(=O)OC, which encodes both the connectivity and stereochemical information in a computer-readable format.

Nomenclature Parameter Specification
Systematic Name This compound
Alternative Name methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Chemical Abstracts Service Number 99735-45-2
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Stereochemical Centers 2 (both R configuration)

The stereochemical designation of this compound is particularly significant because it distinguishes it from other possible stereoisomers, including the (S,R), (R,S), and (S,S) configurations. Each stereoisomer possesses distinct three-dimensional arrangements that can lead to different chemical reactivities and biological activities, emphasizing the importance of precise stereochemical nomenclature in pharmaceutical and synthetic chemistry applications.

Structural Classification Within Pyrrolidine Derivatives

This compound belongs to the broader class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocyclic compounds that have gained significant attention in medicinal chemistry and synthetic organic chemistry. Within this classification system, the compound can be categorized as a substituted pyrrolidin-2-one derivative, specifically featuring substitution at both the nitrogen atom and at position 3 of the ring system. The pyrrolidine ring system itself is classified as a saturated heterocycle, distinguishing it from its aromatic counterpart pyrrole.

The structural framework of this compound exemplifies the versatility of the pyrrolidine scaffold in accommodating various functional groups and substituents. The five-membered ring adopts a non-planar conformation due to its saturated nature, exhibiting what is known as pseudorotation, where the ring rapidly interconverts between different puckered conformations. This conformational flexibility contributes to the three-dimensional diversity that makes pyrrolidine derivatives valuable in drug discovery, as they can explore different regions of pharmacophore space compared to planar aromatic systems.

Structural Classification Level Category Specific Features
Primary Heterocycle Pyrrolidine Five-membered saturated nitrogen ring
Functional Group Classification Pyrrolidin-2-one derivative Ketone at position 5
Substitution Pattern N,3-disubstituted Phenylethyl at nitrogen, ester at position 3
Stereochemical Class Chiral heterocycle Two stereogenic centers
Ring Conformation Envelope/twist forms Pseudorotational flexibility

The compound's classification within pyrrolidine derivatives places it among a group of molecules that have demonstrated significant biological activity across various therapeutic areas. The presence of the phenylethyl substituent on the nitrogen atom creates an N-substituted pyrrolidine, which is a common structural motif in pharmaceutical compounds due to the ability of this substitution pattern to modulate both pharmacokinetic and pharmacodynamic properties. The ester functionality at position 3 further classifies this compound as a pyrrolidine carboxylate derivative, a subclass that has shown promise in various synthetic and medicinal chemistry applications.

The structural relationship to other important pyrrolidine derivatives can be observed through comparison with related compounds such as pyroglutamic acid derivatives and other N-substituted pyrrolidin-2-ones. The compound shares structural similarities with naturally occurring pyrrolidine-containing molecules while incorporating synthetic modifications that can enhance stability, selectivity, and bioavailability. This classification within the broader pyrrolidine family highlights the systematic approach to drug discovery and chemical synthesis that leverages the well-established pyrrolidine scaffold as a foundation for molecular design.

Historical Context in Heterocyclic Chemistry

The development and study of this compound must be understood within the broader historical context of heterocyclic chemistry, which began its systematic development in the 1800s alongside the emergence of organic chemistry as a discipline. The pyrrolidine ring system itself was first characterized as part of the early investigations into nitrogen-containing heterocycles, building upon the foundational work in heterocyclic nomenclature established by Arthur Rudolf Hantzsch and Karl Oskar Widman.

The historical significance of pyrrolidine derivatives in chemical research can be traced to their natural occurrence and biological importance, particularly through compounds like pyroglutamic acid, which was first discovered in 1882 when researchers found that heating glutamic acid at 180 degrees Celsius resulted in cyclization and water loss to form the five-membered ring structure. This early discovery established the fundamental understanding of pyrrolidine formation mechanisms and laid the groundwork for subsequent synthetic methodologies that would eventually enable the preparation of complex derivatives like the subject compound.

The systematic study of heterocyclic compounds gained significant momentum in the 20th century, with the establishment of specialized research groups such as the Heterocyclic Group formed in 1967 by heterocyclic chemists, which received approval from the Chemical Society on April 5th, 1967. This institutional development reflected the growing recognition of heterocyclic chemistry as a distinct and important field of study, with the group holding its first scientific meeting in September 1967 under the chairmanship of Alan Katritzky.

Historical Period Key Developments Relevance to Pyrrolidine Chemistry
1882 Discovery of pyroglutamic acid formation Established pyrrolidine cyclization principles
Early 1900s Hantzsch-Widman nomenclature development Systematic naming of heterocycles
1967 Formation of Heterocyclic Group Institutional support for research
2001 Expansion to Heterocyclic and Synthesis Group Broader synthetic chemistry integration
2020s Modern pharmaceutical applications Recognition of pyrrolidine in drug discovery

The evolution of synthetic methodology for creating complex pyrrolidine derivatives has been particularly important in enabling the preparation of stereochemically defined compounds like this compound. The development of stereoselective synthetic methods has become increasingly sophisticated, with recent research focusing on both ring construction strategies from acyclic precursors and functionalization approaches using preformed pyrrolidine rings. This historical progression from simple cyclization reactions to highly controlled stereoselective syntheses represents a major advancement in the field.

The recognition of pyrrolidine derivatives as valuable pharmaceutical scaffolds has grown substantially in recent decades, with research showing that 59% of United States Food and Drug Administration approved drugs contain nitrogen heterocycles, highlighting the continued importance of this chemical class. The historical development of synthetic methodologies, combined with growing understanding of structure-activity relationships, has positioned compounds like this compound as important subjects for continued research and development in both academic and industrial settings.

特性

IUPAC Name

methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQIPNJLDAXAT-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469830
Record name (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852857-11-5, 99735-45-2
Record name rel-Methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852857-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of methyl itaconate or related unsaturated esters with optically pure (R)-1-phenylethylamine, followed by cyclization to form the pyrrolidine ring with the desired stereochemistry. This approach leverages the nucleophilicity of the amine and the electrophilicity of the unsaturated ester to form the pyrrolidine core.

Key Synthetic Steps

  • Starting Materials :

    • Methyl itaconate or methyl 2-methylidenesuccinate as the electrophilic component.
    • (R)-1-Phenylethylamine as the chiral amine nucleophile.
  • Condensation Reaction :
    The amine attacks the activated double bond of the unsaturated ester, forming an intermediate amino ester.

  • Cyclization :
    Intramolecular cyclization occurs to form the pyrrolidine ring, often under mild heating or catalysis conditions.

  • Oxidation or Rearrangement :
    The 5-oxo group is introduced or maintained through controlled oxidation or by using starting materials that already contain the keto functionality.

  • Purification and Stereochemical Control :
    The stereochemistry is controlled by the chiral amine and reaction conditions, often yielding the (R)-configuration at the phenylethyl substituent and the (S)-configuration at the pyrrolidine ring, which corresponds to the this compound.

Representative Literature Procedure

A documented method involves the reaction of methyl itaconate with (R)-1-phenylethylamine in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred until completion, monitored by TLC or HPLC. The product is then isolated by extraction and purified by recrystallization or chromatography.

Alternative Synthetic Routes

  • Transition-Metal-Free Synthesis :
    Recent studies have demonstrated transition-metal-free approaches to synthesize optically pure pyrrolidines by direct amination and cyclization of unsaturated esters with chiral amines, avoiding the need for metal catalysts and reducing potential contamination.

  • Use of Protecting Groups :
    In some syntheses, protecting groups such as Boc (tert-butyloxycarbonyl) are used on the amine to control reactivity and stereochemistry during multi-step synthesis, followed by deprotection to yield the final compound.

Data Table: Preparation Parameters and Conditions

Step Reagents/Conditions Notes
Starting materials Methyl itaconate, (R)-1-phenylethylamine Chiral amine ensures stereochemistry
Solvent Ethanol, Methanol, or suitable organic solvent Solubility and reaction rate factors
Temperature Room temperature to 60°C Mild heating promotes cyclization
Reaction time 12–48 hours Monitored by TLC/HPLC
Cyclization method Intramolecular nucleophilic attack Forms pyrrolidine ring
Purification Extraction, recrystallization, chromatography Ensures optical purity and yield
Yield Typically 60–85% Dependent on reaction conditions
Stereochemical outcome (R)-configuration at phenylethyl, (S) at pyrrolidine Confirmed by chiral HPLC or NMR

Research Findings and Analytical Data

  • Stereochemical Purity :
    The use of optically pure (R)-1-phenylethylamine is critical to achieving high enantiomeric excess in the final product. Analytical techniques such as chiral HPLC and NMR spectroscopy confirm the stereochemical integrity.

  • Physical Properties :
    The compound has a molecular weight of 247.29 g/mol and exhibits a predicted boiling point around 395°C and density approximately 1.18 g/cm³. It is stable under storage at 2–8°C.

  • Solubility and Formulation : Preparation of stock solutions for biological assays typically involves dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo studies.

化学反応の分析

Types of Reactions

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

科学的研究の応用

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

作用機序

The mechanism of action of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent at 1-Position Ester Group Molecular Weight (g/mol) Key Properties
Target Compound (R)-1-Phenylethyl Methyl 247.29 High stereochemical rigidity; 0 H-bond donors
Methyl 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylate (37) 4-(Phenylamino)phenyl Methyl 338.37 Higher polarity (amide group); melting point: 80–81°C
Methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate (3) 3,4,5-Trimethoxyphenyl Methyl 323.34 Bulky substituent; anticancer activity reported
Ethyl (1R,3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate (R)-1-Phenylethyl Ethyl 261.30 Increased lipophilicity (ethyl vs. methyl ester)
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Benzyl Methyl 233.28 Reduced steric hindrance (no chiral center on substituent)
Key Observations :
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 5g ) reduce electron density on the pyrrolidine ring, altering reactivity in nucleophilic substitutions.
  • Biological Activity : The 3,4,5-trimethoxyphenyl analog (3) exhibits anticancer activity due to enhanced membrane permeability from methoxy groups , whereas the target compound’s bioactivity remains underexplored.
Key Observations :
  • Esterification Efficiency : Methyl ester formation (as in compound 37) typically achieves moderate yields (~72%) under acidic conditions , whereas trifluoromethyl-substituted analogs (5g) require chromatographic purification, reducing yields .
  • Steric Challenges : Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) may necessitate optimized coupling conditions to avoid steric clashes during synthesis .

Stereochemical Considerations

The target compound’s (R,R) configuration distinguishes it from stereoisomers like (S)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 99724-15-9) and diastereomers with mixed configurations. Key differences include:

  • Enantioselectivity : The (R,R) configuration may favor specific binding in chiral environments, such as enzyme active sites, compared to (S,R) or (S,S) forms .
  • Synthetic Accessibility : Commercially available stereoisomers (e.g., 96% purity for the target compound ) highlight the feasibility of obtaining enantiopure derivatives for drug discovery.

生物活性

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with the CAS number 99735-45-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C14H17NO3C_{14}H_{17}NO_3, with a molecular weight of approximately 247.29 g/mol. The compound features a pyrrolidine ring, which is a common motif in various bioactive compounds.

PropertyValue
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
CAS Number99735-45-2
LogP1.707
PSA46.61 Ų

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyrrolidine structures have shown moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 250 µg/mL, indicating their potential as antimicrobial agents .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests possible interactions with neurotransmitter systems. Research indicates that pyrrolidine derivatives can act as antagonists at ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. This activity may provide insights into their potential use in treating neurodegenerative diseases or conditions characterized by excitotoxicity .

Case Studies

  • Antioxidant Activity : A study conducted on related compounds demonstrated that certain pyrrolidine derivatives exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have shown that modifications at specific positions on the ring can significantly enhance biological activity. For example, substituents at the 5-position of the pyrrolidine ring were found to influence both potency and selectivity towards various biological targets .

In Vivo Studies

In vivo studies using animal models have indicated that this compound may exhibit anti-inflammatory effects. These findings are particularly relevant for conditions such as arthritis and other inflammatory diseases. Doses administered in these studies ranged from 50 mg/kg to 100 mg/kg, showing a significant reduction in inflammatory markers .

The proposed mechanism of action for this compound involves modulation of neurotransmitter release and inhibition of pro-inflammatory cytokines. This dual action could position it as a candidate for further development in both neuropharmacology and inflammatory disease treatment .

Q & A

Q. What is the significance of the stereochemical configuration in (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate for its biological activity?

The (R,R)-configuration of the compound is critical for its interaction with chiral biological targets, such as enzymes or receptors. For example, the (R)-1-phenylethyl group acts as a chiral auxiliary, influencing the spatial arrangement of the pyrrolidinone ring and carboxylate moiety. Stereochemical purity must be validated via chiral HPLC or NMR (e.g., retention time: 0.88 minutes as in LCMS analysis ). Improper stereocontrol can lead to inactive diastereomers, necessitating asymmetric synthesis protocols .

Q. How can researchers optimize the synthesis of this compound to improve yield and stereoselectivity?

Key steps include:

  • Chiral starting materials : Use (R)-1-phenylethylamine derivatives to enforce stereochemical integrity at the pyrrolidine nitrogen .
  • Multi-step purification : Crystallization from alkaline solutions (e.g., 5% NaOH) followed by acidification to isolate the carboxylate intermediate .
  • Catalytic esterification : Methanol with sulfuric acid as a catalyst for methyl ester formation, monitored by TLC or HPLC . Example LCMS m/z 531 [M-H]⁻ and retention time 0.88 minutes confirm intermediate purity .

Q. What analytical techniques are essential for characterizing this compound?

A combination of methods is required:

TechniquePurposeExample Data
LCMS Confirm molecular weightm/z 531 [M-H]⁻
HPLC Assess purity/stereochemistryRetention time: 0.88 minutes
¹H/¹³C NMR Verify stereochemistry and functional groupsChemical shifts for pyrrolidinone carbonyl (~170 ppm) and methyl ester (~52 ppm)
FT-IR Identify carbonyl stretches (C=O at ~1750 cm⁻¹)

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

Discrepancies may arise from solvent effects or crystal packing. Strategies include:

  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT-calculated conformers .
  • Empirical comparison : Benchmark against known (R)-configured analogs (e.g., (R)-1-benzyl-5-oxopyrrolidine-3-carboxylate) .

Q. What side reactions are prevalent during the synthesis of this compound, and how can they be mitigated?

Common issues:

  • Epimerization : Occurs under acidic/basic conditions. Mitigate by using mild buffers (pH 2–3) during acidification .
  • Ester hydrolysis : Minimize exposure to moisture; use anhydrous methanol during esterification .
  • Byproduct formation : Monitor via LCMS; employ column chromatography for purification .

Q. How does the introduction of the 1-phenylethyl group influence the compound’s pharmacokinetic properties?

The hydrophobic 1-phenylethyl moiety enhances membrane permeability but may reduce aqueous solubility. Balance logP values via:

  • Derivatization : Replace the methyl ester with polar groups (e.g., hydrazides) .
  • Prodrug strategies : Convert the carboxylate to a more soluble salt form .

Methodological Guidance for Experimental Design

Designing a stability study for this compound under varying pH conditions:

  • Protocol : Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C/40°C.
  • Analysis : Track retention time shifts or new peaks (indicative of hydrolysis or epimerization) .

Evaluating biological activity in 2D vs. 3D cell models:

  • 2D assays : Screen for cytotoxicity (e.g., IC₅₀) using monolayer cultures.
  • 3D assays : Use spheroids or organoids to assess penetration and efficacy in tumor-like microenvironments .
  • Data normalization : Compare results against positive controls (e.g., piracetam for neuroactivity) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。